molecular formula C17H16N2O4S B11259565 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11259565
M. Wt: 344.4 g/mol
InChI Key: MQVPEFXYQBMVJJ-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Methoxylation: Introduction of the methoxy group at the 6-position of the benzothiazole ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acylation: The acetamide moiety can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base.

    Etherification: The final step involves the etherification of the acetamide derivative with 4-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups could yield hydroxylated or carbonylated derivatives, while reduction of the acetamide group could yield the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, or antimicrobial research.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The methoxy and acetamide groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the combination of its benzothiazole core, methoxy substituents, and acetamide linkage. This unique structure may confer specific biological activities and properties that are not present in similar compounds.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H16N2O4S/c1-21-11-3-5-12(6-4-11)23-10-16(20)19-17-18-14-8-7-13(22-2)9-15(14)24-17/h3-9H,10H2,1-2H3,(H,18,19,20)

InChI Key

MQVPEFXYQBMVJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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